molecular formula C5H21N3O6P2 B12693115 Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate CAS No. 94107-67-2

Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate

Katalognummer: B12693115
CAS-Nummer: 94107-67-2
Molekulargewicht: 281.18 g/mol
InChI-Schlüssel: IHHJYHPPYNJMPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H21N3O6P2. . This compound is characterized by its unique structure, which includes two phosphonic acid groups connected by a propylimino bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of phosphonic acid derivatives with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a specific temperature range and pH to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which is then purified and processed for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized phosphonic acid derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Diammonium dihydrogen ((propylimino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:

  • Diammonium hydrogen ((methylimino)bis(methylene))diphosphonate
  • Diammonium hydrogen ((ethylimino)bis(methylene))diphosphonate
  • Diammonium hydrogen ((butylimino)bis(methylene))diphosphonate

These compounds share similar structures but differ in the length and nature of the alkyl chain in the imino bridge. The unique structure of this compound gives it distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

94107-67-2

Molekularformel

C5H21N3O6P2

Molekulargewicht

281.18 g/mol

IUPAC-Name

diazanium;[phosphonatomethyl(propyl)amino]methylphosphonic acid

InChI

InChI=1S/C5H15NO6P2.2H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);2*1H3

InChI-Schlüssel

IHHJYHPPYNJMPG-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.